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molecular formula C6H4ClN3 B3149327 6-Amino-4-chloronicotinonitrile CAS No. 670253-38-0

6-Amino-4-chloronicotinonitrile

Cat. No. B3149327
M. Wt: 153.57 g/mol
InChI Key: OGAMEMYFVKKANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109219B2

Procedure details

1-Methyl-2-pyrrolidone (20 ml), zinc cyanide (0.49 g, 4.17 mmol) and tetrakis(triphenylphosphine)palladium (1.3 g, 1.12 mmol) were added to 2-amino-4-chloro-5-iodopyridine (1.93 g, 7.58 mmol) synthesized in Production example 215-2; and the reaction mixture was stirred at 130-135° C. for 5 hours. Approximately 0.28% of aqueous ammonium (100 ml) and ethyl acetate was added to the reaction mixture; and the organic layer was separated, washed with brine, and dried over anhydrous sodium sulfate. This was concentrated under reduced pressure and the residue was filtrated by silica gel column chromatography (Fuji Silysia NH, ethyl acetate). After concentration under reduced pressure, a solvent mixture (ether:hexane=1:1) was added to the residue, and stirred; and the solid was filtered off to yield the title compound as crystals (680 mg).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0.49 g
Type
catalyst
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1CCCC1=O.[NH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12](I)=[CH:11][N:10]=1.[NH4+]>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C>[NH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([C:1]#[N:2])=[CH:11][N:10]=1 |f:3.4.5,^1:26,28,47,66|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
1.93 g
Type
reactant
Smiles
NC1=NC=C(C(=C1)Cl)I
Name
zinc cyanide
Quantity
0.49 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
1.3 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
132.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
and the reaction mixture was stirred at 130-135° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in Production example 215-2
CUSTOM
Type
CUSTOM
Details
and the organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the residue was filtrated by silica gel column chromatography (Fuji Silysia NH, ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
ADDITION
Type
ADDITION
Details
a solvent mixture (ether:hexane=1:1) was added to the residue
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
and the solid was filtered off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=NC=C(C(=C1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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